9-ethyl-9H-carbazole-3-carbonitrile
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Overview
Description
Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs)
9-ethyl-9H-carbazole-3-carbonitrile and its derivatives have significant applications in the field of blue phosphorescent organic light-emitting diodes (PhOLEDs). Materials like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile are used as host materials in these PhOLEDs. They exhibit excellent performance and efficiency, characterized by slow efficiency roll-off, even at high brightness levels (Deng, Li, Wang, & Wu, 2013). Additionally, novel derivatives have been designed for improved efficiency and lifetime in both blue phosphorescent and thermally activated delayed fluorescent organic light-emitting diodes, indicating the versatility and significance of this compound in OLED technology (Byeon, Kim, & Lee, 2017).
Antimicrobial Applications
Compounds derived from this compound have shown promise in antimicrobial applications. For instance, various derivatives synthesized using 9H-carbazole as a precursor demonstrated notable antimicrobial properties (Salih, Salimon, & Yousif, 2016). The synthesis and evaluation of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives further emphasized the antimicrobial potential of such compounds (Kaplancıklı et al., 2012).
Material Science and Supramolecular Chemistry
9H-carbazole derivatives, including those related to this compound, are considered versatile and fine-tunable organic building blocks, offering potential applications in material science, medicinal, and supramolecular chemistry (Weseliński, Lübke, & Eddaoudi, 2014).
Photochemical and Electrochemical Applications
In the field of photochemistry, derivatives of this compound exhibit solvatochromic behavior, demonstrating their utility in developing fluorescent dyes for various applications. The dyes show high thermal stability and positive solvatochromism (Gupta et al., 2011). Electrochemically synthesized polymers based on carbazole and furan units, including 9-ethyl-carbazole derivatives, exhibit quasi-reversible redox behavior and electrochromic properties, indicating their significance in electrochemical applications (Oguztürk, Tirkeş, & Önal, 2015).
Mechanism of Action
Target of Action
The primary target of 9-ethyl-9H-carbazole-3-carbonitrile is the p53 protein, a major tumor suppressor that is frequently mutated in many cancers . The p53 protein plays a crucial role in preventing cancer formation, thus it is often referred to as the “guardian of the genome”.
Mode of Action
This compound interacts with its target, the p53 protein, by enhancing its phosphorylation at Ser15 . This interaction leads to the activation of the p53 pathway, which in turn induces apoptosis (programmed cell death) and senescence (cellular aging) in melanoma cells .
Biochemical Pathways
The activation of the p53 pathway by this compound affects several biochemical pathways related to cell apoptosis . Notably, it enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), two key proteins involved in the regulation of cellular stress response and apoptosis .
Pharmacokinetics
Its molecular weight of 22027 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of this compound results in the induction of apoptosis and senescence in melanoma cells . This leads to a significant and selective suppression of melanoma cell growth, without affecting normal human melanocytes . These effects suggest the potential of this compound to be developed as a new drug for melanoma therapy .
Safety and Hazards
When handling “9-ethyl-9H-carbazole-3-carbonitrile”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to enhance the phosphorylation of p53 at Ser15 in melanoma cells .
Cellular Effects
9-ethyl-9H-carbazole-3-carbonitrile has been shown to have significant effects on cellular processes. For example, it has been found to suppress the growth of melanoma cells by enhancing cell apoptosis and reducing cell proliferation . Importantly, it does not have any evident toxic effects on normal tissues .
Molecular Mechanism
It’s suggested that it induces melanoma cell apoptosis and senescence through the activation of the p53 pathway . This activation is believed to be a result of enhanced phosphorylation of p53 at Ser15 .
Metabolic Pathways
Carbazole derivatives are known to interact with various enzymes and cofactors .
properties
IUPAC Name |
9-ethylcarbazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDSAJESGGFHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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